molecular formula C22H20BrN7O B2762622 (3-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920363-08-2

(3-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2762622
CAS No.: 920363-08-2
M. Wt: 478.354
InChI Key: PCKZSPDCGIMONJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and p-tolyl groups are both aromatic, and the triazolopyrimidinyl group contains multiple nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions . The piperazinyl group is a secondary amine, which can also participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms and a bromine atom could make the compound relatively polar, affecting its solubility in different solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Biological Activity

  • Triazole Analogues of Piperazine: A series of novel triazole analogues, including structures similar to the queried compound, were synthesized to evaluate their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, indicating their potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial Activities

  • 1,2,4-Triazole Derivatives: Research into 1,2,4-triazole derivatives has demonstrated variable and modest activities against strains of bacteria and fungi, showcasing the potential antimicrobial properties of compounds within this class (Bektaş et al., 2007).

Antioxidant Properties

  • Bromophenol Derivatives: Studies on derivatives of bromophenol, which share a core structural motif with the queried compound, reveal effective antioxidant power. These findings suggest that compounds with similar structures may possess significant antioxidant properties, beneficial for various applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Anticoronavirus and Antitumoral Activity

  • Triazolo[3,4-b][1,3,4] Thiadiazine Derivatives: A new series of compounds, including (3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, were synthesized and tested for their antiviral and antitumoral activity. These compounds demonstrated that structural variations could tune biological properties, indicating the significance of the chemical structure in developing therapeutic agents (Jilloju et al., 2021).

Synthesis and Characterization

  • Pyrazolo[1,5-a]pyrimidines and Triazines: Synthesis efforts have produced a variety of compounds, including pyrazolo[1,5-a]pyrimidines and triazines, indicating a broad interest in exploring the chemical space around these motifs for various biological and pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).

Future Directions

Future research on this compound could involve determining its exact physical and chemical properties, studying its reactivity under different conditions, and investigating its potential biological activity . This could involve a variety of experimental techniques, including NMR spectroscopy, mass spectrometry, and biological assays.

Properties

IUPAC Name

(3-bromophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O/c1-15-5-7-18(8-6-15)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKZSPDCGIMONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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